Cas no 105994-56-7 (1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid)
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-phenyl-
- 3-phenyl-1-methylpyrazole-4-carboxylic acid
- 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- ALBB-036909
- AKOS009307684
- SCHEMBL11362364
- 105994-56-7
- 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylicacid
- 1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID,97per cent
- TQP1144
- 1-METHYL-3-PHENYLPYRAZOLE-4-CARBOXYLIC ACID
- MFCD05664673
- DB-147667
- EN300-125312
- F2169-0612
- AS-30975
- Z381389804
- SY150568
- DTXSID30546840
- 1H-Pyrazole,4-bromo-1-methyl-3-phenyl-
- DTXCID10497624
-
- MDL: MFCD05664673
- Inchi: 1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
- InChI Key: YMSOQSQLQLWDQI-UHFFFAOYSA-N
- SMILES: OC(C1=CN(C)N=C1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 202.074227566g/mol
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 317.8±22.0 °C at 760 mmHg
- Flash Point: 146.0±22.3 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049004068-1g |
4-Bromo-1-methyl-3-phenyl-1h-pyrazole |
105994-56-7 | 97% | 1g |
$648.00 | 2023-09-04 | |
| TRC | B401103-10mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-56-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B401103-50mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-56-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B401103-100mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-56-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB489567-250 mg |
4-Bromo-1-methyl-3-phenyl-1H-pyrazole; . |
105994-56-7 | 250MG |
€292.00 | 2022-03-01 | ||
| abcr | AB489567-1 g |
4-Bromo-1-methyl-3-phenyl-1H-pyrazole; . |
105994-56-7 | 1g |
€638.50 | 2022-03-01 | ||
| abcr | AB489567-2,5 g |
4-Bromo-1-methyl-3-phenyl-1H-pyrazole; . |
105994-56-7 | 2,5 g |
€1,187.50 | 2022-03-01 | ||
| Chemenu | CM371293-1g |
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
105994-56-7 | 95%+ | 1g |
$905 | 2023-01-04 | |
| Enamine | EN300-125312-50mg |
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
105994-56-7 | 95.0% | 50mg |
$94.0 | 2023-10-02 | |
| Enamine | EN300-125312-100mg |
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
105994-56-7 | 95.0% | 100mg |
$140.0 | 2023-10-02 |
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid Suppliers
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Introduction to 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 105994-56-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, identified by the chemical identifier CAS No. 105994-56-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse pharmacological effects and roles in drug discovery. The presence of both methyl and phenyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The pyrazole core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts significant stability and electronic characteristics to the molecule. This structural motif is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The methyl group at the 1-position and the phenyl group at the 3-position further enhance the compound's potential by introducing additional functional sites for interaction with biological targets. Specifically, the carboxylic acid moiety at the 4-position provides a polar group that can engage in hydrogen bonding, while the phenyl ring offers hydrophobic interactions and can be further modified to fine-tune binding affinities.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid has emerged as a promising candidate in this context due to its ability to modulate key enzymatic and signaling pathways involved in human diseases. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and phosphodiesterases, which are critical enzymes in cellular signaling networks. The compound's dual functionality—combining both hydrophobic and polar interactions—makes it particularly adept at binding to protein targets with high specificity.
One of the most compelling aspects of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is its versatility as a chemical scaffold. Researchers have leveraged this compound as a starting point for designing more sophisticated derivatives with enhanced biological activity. By introducing additional substituents or modifying existing ones, chemists can fine-tune the pharmacokinetic properties of the molecule, such as solubility, metabolic stability, and bioavailability. This flexibility has enabled the development of novel analogs with improved efficacy and reduced toxicity in preclinical studies.
The compound's relevance extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool in mechanistic studies aimed at understanding how small molecules interact with biological systems. For example, X-ray crystallography and computational modeling have been employed to elucidate the binding modes of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with target proteins. These insights have not only advanced our understanding of molecular recognition but also guided the optimization of lead compounds for therapeutic applications.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, enabling large-scale production for both academic research and industrial applications. Techniques such as multi-step organic synthesis combined with high-throughput screening have facilitated rapid identification of bioactive derivatives. Additionally, green chemistry principles have been incorporated into synthetic routes to minimize environmental impact while maintaining high yields and purity standards.
The therapeutic potential of this compound has been explored across multiple disease areas. In oncology, for example, preclinical data suggest that derivatives of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid may inhibit tumor growth by targeting aberrant signaling pathways common in cancer cells. Similarly, researchers are investigating its role in neurodegenerative diseases, where modulation of protein aggregation and oxidative stress may offer therapeutic benefits. The compound's ability to cross the blood-brain barrier has also raised interest in its potential applications for treating central nervous system disorders.
In conclusion,1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 105994-56-7) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a scaffold for drug discovery continues to be refined through innovative synthetic approaches and interdisciplinary collaborations between chemists, biologists, and clinicians. As research progresses, this compound is poised to contribute further to our understanding of disease mechanisms and the development of next-generation therapeutics.
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